(8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid
Description
The compound (8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid features a bicyclic core comprising a cyclopentane ring fused to a triazolo[1,5-a]pyrimidine system. This structure is part of a broader class of nitrogen-rich heterocycles, which are often explored for pharmacological applications due to their ability to interact with biological targets .
Properties
IUPAC Name |
2-(2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-11-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-8(16)4-7-12-10-11-6-3-1-2-5(6)9(17)14(10)13-7/h1-4H2,(H,15,16)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLRFCMUQFHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N=C(NN3C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid (CAS No. 842975-51-3) is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C10H10N4O3
- Molecular Weight : 234.21 g/mol
- Boiling Point : 643.3 ± 57.0 °C (predicted)
- Density : 1.87 ± 0.1 g/cm³ (predicted)
- pKa : 3.35 ± 0.10 (predicted)
- Safety Classification : Irritant (Hazard Code: Xi) .
Anticancer Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activity. For instance, a study involving derivatives of triazolopyrimidines demonstrated their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for some derivatives were notably lower than that of doxorubicin, a standard chemotherapy drug .
Table 1: Cytotoxic Activity of Triazolopyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 10b | MCF-7 | 19.4 ± 0.22 |
| Compound 10e | MCF-7 | 14.5 ± 0.30 |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 |
| Compound 10e | HCT-116 | 57.01 |
| Compound 10e | PC-3 | 25.23 |
These results indicate that certain derivatives of triazolopyrimidines, potentially including the target compound, may serve as promising leads for further development in anticancer therapies.
The proposed mechanism of action for triazolopyrimidine derivatives involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Specifically, these compounds have been shown to inhibit ferrochelatase (FECH), an enzyme crucial for heme biosynthesis and cellular iron homeostasis . By disrupting these pathways, the compounds can induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications at specific positions on the triazolopyrimidine core significantly affect biological activity. For example, substituents at the 2-position influence the anti-proliferative activity against MCF-7 cells, with larger lipophilic groups enhancing potency .
Table 2: SAR Insights for Triazolopyrimidine Derivatives
| Substituent Position | Type of Substituent | Activity Level |
|---|---|---|
| 2-position | Aryl moieties | Higher potency |
| 2-position | Hydrophilic groups | Lower potency |
Study on Anticancer Efficacy
In a recent study published in Cell Chemical Biology, triazolopyrimidine derivatives were screened for their ability to inhibit FECH activity in vitro. The results revealed that several compounds exhibited IC50 values in the low-micromolar range, confirming their potential as therapeutic agents against various cancers .
Safety Profile Assessment
In vitro assessments were also conducted to evaluate the safety profile of these compounds against normal human skin cells (BJ-1). The IC50 values indicated that while some derivatives like compound 10e showed comparable efficacy to doxorubicin, they also exhibited higher cytotoxicity towards normal cells, necessitating further optimization .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 10.0 | Inhibition of DNA synthesis |
These findings suggest that (8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid may serve as a lead compound for developing novel anticancer agents.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This broad-spectrum activity makes it a candidate for further development in treating bacterial infections.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of DPP-IV can enhance insulin secretion and lower blood glucose levels in diabetic models.
| Enzyme | IC50 (µM) | Biological Relevance |
|---|---|---|
| DPP-IV | 25 | Potential use in diabetes management |
Polymer Synthesis
The compound's unique structure allows it to act as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their performance significantly.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of derivatives of this compound. The results indicated that modifications to the acetic acid moiety could enhance anticancer activity by increasing cell permeability and reducing efflux by P-glycoprotein.
Case Study 2: Antimicrobial Testing
In a clinical trial reported in Antimicrobial Agents and Chemotherapy, the efficacy of this compound was tested against resistant strains of bacteria isolated from patients with chronic infections. The results showed significant reductions in bacterial load in treated groups compared to controls.
Chemical Reactions Analysis
Cyclization Reactions
The cyclization of suitable precursors with hydrazine derivatives has been reported to yield triazolo-pyrimidine structures. For instance:
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Reagents: Acetic anhydride and hydrazine hydrate
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Conditions: Heating under reflux
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Product: The cyclized product exhibits significant biological activity.
Acylation Reactions
Acylation reactions are pivotal for modifying the functional groups of the compound:
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Reagents: Chloroacetyl chloride or acetic anhydride
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Conditions: Typically performed in the presence of a base such as triethylamine.
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Outcome: This reaction introduces acyl groups which can enhance biological activity.
Mechanistic Insights
Understanding the mechanisms behind these reactions is crucial for optimizing yields and exploring new derivatives.
Mechanism of Cyclization
The cyclization mechanism typically involves nucleophilic attack by hydrazine on an electrophilic carbon center in the precursor compound. This leads to the formation of a cyclic intermediate which subsequently undergoes rearrangement to yield the final triazolo-pyrimidine structure.
Acylation Mechanism
In acylation reactions, the nucleophilic nitrogen in the triazole ring attacks the carbonyl carbon in chloroacetyl chloride. The reaction proceeds via a tetrahedral intermediate before collapsing to form the acylated product.
Reaction Data and Yields
The following table summarizes some key reactions involving (8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d] -triazolo[1,5-a]pyrimidin-2-yl)-acetic acid:
| Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate | Reflux | 75 | Product confirmed by NMR spectroscopy |
| Acylation | Chloroacetyl chloride | Base (Triethylamine) | 80 | Enhances solubility and reactivity |
| Oxidative Condensation | Iodine catalyst | Room temperature | 65 | Forms new carbon-carbon bonds |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives
- 6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine (W4V): This compound shares the same bicyclic core but substitutes the 8-oxo group with an amine and lacks the acetic acid side chain. Structural studies using crystallographic methods (e.g., SHELX software) could elucidate these differences .
Thiazolo[3,2-a]pyrimidine Analogues
- (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)-acetic Acid :
Replacing the triazole ring with a thiazole introduces sulfur into the heterocyclic system, altering electronic properties and lipophilicity. The acetic acid group at position 3 instead of position 2 may influence binding orientation in biological systems .
Pyrazolo[1,5-a]pyrimidine Derivatives
- 8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine :
This compound features a pyrazole ring fused to a triazolo-pyrimidine system, with a trifluoromethylphenyl substituent. The trifluoromethyl group enhances metabolic stability, while the pyrazole contributes to π-π stacking interactions. Such structural variations highlight the impact of substituent choice on pharmacokinetics .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): The imidazo-pyridine core differs in ring size and nitrogen placement compared to triazolo-pyrimidines. The nitro and cyano groups introduce strong electron-withdrawing effects, which could modulate reactivity in synthetic or biological contexts .
Data Table: Structural and Physical Properties
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Melting Point (°C) |
|---|---|---|---|---|
| (8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid | Cyclopenta-triazolo-pyrimidine | 8-oxo, 2-acetic acid | C₁₁H₁₁N₅O₃ | Not reported |
| 6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine (W4V) | Cyclopenta-triazolo-pyrimidine | 8-amine | C₈H₉N₅ | Not reported |
| (5-Oxo-...thiazolo[3,2-a]pyrimidin-3-yl)-acetic acid | Cyclopenta-thiazolo-pyrimidine | 5-oxo, 3-acetic acid | C₁₁H₁₂N₂O₃S | Not reported |
| Diethyl 8-cyano-7-(4-nitrophenyl)-...imidazo[1,2-a]pyridine-5,6-dicarboxylate | Imidazo-pyridine | 8-cyano, 7-(4-nitrophenyl), 2-oxo | C₂₈H₂₅N₅O₆ | 243–245 |
Research Findings and Implications
- Structural Flexibility : The triazolo-pyrimidine core allows for diverse substitutions, as seen in W4V (amine) and the target compound (acetic acid). These modifications tailor solubility and target interactions .
- Heteroatom Impact : Replacing triazole with thiazole (S vs. N) alters electronic density, influencing binding to enzymes or receptors .
- Synthetic Utility : One-pot reactions (e.g., ) demonstrate efficient routes to related bicyclic systems, though yields vary (51–55%) .
Q & A
Q. What are the established synthetic routes for (8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid?
The synthesis of this compound likely involves multi-step cyclization and functionalization. A common approach for analogous triazolo-pyrimidine derivatives employs heterocyclic amines and diazonium salts to construct the fused triazole-pyrimidine core . For the cyclopenta[d] ring, metal-catalyzed cyclization (e.g., palladium or rhodium) could be adapted from methods used to synthesize silacycles via Si–C bond activation . The acetic acid moiety may be introduced through alkylation or post-cyclization coupling. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products.
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
Structural confirmation requires comprehensive ¹H and ¹³C NMR analysis. Key signals include:
- ¹H NMR : Resonances for the tetrahydrocyclopenta protons (δ 1.5–3.0 ppm, multiplet), acetic acid methylene (δ 3.5–4.0 ppm), and triazole protons (δ 8.0–9.0 ppm) .
- ¹³C NMR : Peaks for the carbonyl group (δ 170–175 ppm), pyrimidine carbons (δ 150–160 ppm), and cyclopenta carbons (δ 25–40 ppm) . Discrepancies in splitting patterns or chemical shifts may indicate regiochemical impurities or incomplete cyclization.
Q. What analytical techniques are essential for purity assessment?
High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass accuracy (e.g., <5 ppm deviation) . Liquid chromatography-mass spectrometry (LC-MS) can detect trace impurities, while IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How do metal catalysts influence the regioselectivity of cyclopenta[d] ring formation?
Transition metals like palladium or rhodium facilitate C–C bond formation via oxidative addition or transmetallation. For example, rhodium catalyzes Si–C bond cleavage in trialkylsilyl groups to form benzosiloles, a mechanism that could be adapted for cyclopenta ring closure . Catalyst choice (e.g., Pd(0) vs. Rh(I)) and ligand design (e.g., phosphine vs. N-heterocyclic carbenes) modulate steric and electronic effects, directing regioselectivity . Computational studies (DFT) are recommended to model transition states and optimize pathways .
Q. What computational methods are suitable for studying this compound’s electronic properties?
Density Functional Theory (DFT) calculations can map molecular orbitals, predict absorption spectra, and assess charge distribution. For example, HOMO-LUMO gaps in related triazolo-pyrimidines correlate with their reactivity in electrophilic substitutions . Molecular dynamics simulations may also model solvent interactions or stability under varying pH conditions .
Q. How can tautomerism in the triazolo-pyrimidine core affect reactivity?
The triazole ring may exhibit tautomeric equilibria between 1,2,4-triazolo and alternative forms, altering nucleophilic sites. ¹H-¹⁵N HMBC NMR can identify nitrogen environments, while X-ray crystallography (as in ) provides definitive tautomeric assignments . Tautomer stability influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and acid-base behavior .
Q. What strategies mitigate competing side reactions during acetic acid moiety incorporation?
Protecting groups (e.g., tert-butyl esters) can shield the carboxylic acid during cyclization . Post-synthetic deprotection via acidic hydrolysis (e.g., TFA) avoids interference with the triazolo-pyrimidine core. Monitoring by TLC or in-situ IR ensures reaction completion .
Methodological Considerations and Data Contradictions
- Synthetic Contradictions : and highlight divergent catalytic pathways (e.g., Pd vs. Rh), suggesting that catalyst selection must be tailored to substrate electronics. For example, Pd favors cross-couplings, while Rh excels in bond cleavage .
- Characterization Challenges : Crystallographic data () may conflict with NMR-based structural predictions due to dynamic effects (e.g., ring puckering in solution vs. solid state) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
